molecular formula C13H12N6OS B13869893 4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide

4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide

Cat. No.: B13869893
M. Wt: 300.34 g/mol
InChI Key: ZODIKXNSNDSNMU-UHFFFAOYSA-N
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Description

4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features an indazole moiety, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide typically involves multiple steps, including the formation of the indazole ring and subsequent functionalization. One common approach involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, are often employed to achieve efficient synthesis . Additionally, solvent-free and catalyst-free conditions may be explored to reduce production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indazole or pyrimidine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can bind to active sites of enzymes, inhibiting their activity and leading to therapeutic effects . Additionally, the compound may modulate signaling pathways involved in cell proliferation, inflammation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide is unique due to its combined indazole and pyrimidine moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various research and therapeutic applications.

Properties

Molecular Formula

C13H12N6OS

Molecular Weight

300.34 g/mol

IUPAC Name

4-(1H-indazol-6-ylamino)-2-methylsulfanylpyrimidine-5-carboxamide

InChI

InChI=1S/C13H12N6OS/c1-21-13-15-6-9(11(14)20)12(18-13)17-8-3-2-7-5-16-19-10(7)4-8/h2-6H,1H3,(H2,14,20)(H,16,19)(H,15,17,18)

InChI Key

ZODIKXNSNDSNMU-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)NC2=CC3=C(C=C2)C=NN3)C(=O)N

Origin of Product

United States

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